

comparing the gene regulatory networks of different sea urchin species

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Urcin*

Cat. No.: *B1205628*

[Get Quote](#)

A Comparative Guide to Sea Urchin Gene Regulatory Networks

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the gene regulatory networks (GRNs) governing the embryonic development of different sea urchin species. Drawing on experimental data, we highlight both conserved and divergent network architectures, offering insights into the evolution of developmental processes. This document summarizes key quantitative data in comparative tables, details the experimental protocols used to acquire this data, and provides visual representations of critical signaling pathways and experimental workflows.

Comparative Analysis of Gene Expression and Network Architecture

Sea urchins are a premier model system for studying developmental GRNs.^[1] Cross-species comparisons reveal both deeply conserved network kernels and rapidly evolving peripheral connections, often linked to changes in life history and morphology.

Endomesoderm Specification: A Tale of Conservation and Rewiring

The GRN directing endomesoderm specification is one of the most thoroughly studied developmental networks. Comparisons between the Pacific sea urchin, *Strongylocentrotus purpuratus*, and the Mediterranean species, *Paracentrotus lividus*, which diverged around 40 million years ago, show a high degree of conservation in the temporal sequence of gene activation.^[2] Despite this, there are notable differences in the absolute timing of gene expression, with a consistent 1.3-fold acceleration in the developmental rate of *P. lividus* compared to *S. purpuratus*, partially attributable to different standard culture temperatures.^[2]

Further comparisons with more distantly related sea urchins, such as the cidaroid *Eucidaris tribuloides* (diverged ~268 million years ago), reveal more significant rewiring.^[3] While the core set of transcription factors specifying endomesodermal fates is largely conserved, the regulatory linkages between them have undergone substantial changes.^{[3][4]} For instance, Delta/Notch signaling plays a role in mesoderm induction in *S. purpuratus*, whereas in *E. tribuloides*, its primary role is to suppress alternative cell fates.^[4]

A foundational element of the endoderm specification network, a three-gene feedback loop involving *gatae*, has been shown to be conserved over 500 million years, as it is present in a nearly identical form in the distantly related starfish, *Asterina miniata*.^[5] This highlights the extreme conservation of core regulatory circuits.

Divergence in Skeletogenic and Ectodermal GRNs

Significant divergence is observed in the GRNs controlling the development of the larval skeleton. This is particularly evident when comparing euechinoid sea urchins, which possess a skeletogenic cell lineage derived from early-segregated micromeres, to starfish, which lack an embryonic skeleton entirely.^[5] The regulatory gene *tbr*, which is dedicated to the skeletogenic lineage in sea urchins, has a completely different expression pattern in starfish, where it is involved in mesoderm and endoderm development.^[5]

Even within sea urchins, the skeletogenic GRN shows evolutionary plasticity. In *Heliocidaris erythrogramma*, a species that has evolved a non-feeding larval stage, the larval skeletogenic network has been dramatically modified, with some key genes being lost or repurposed.^[6] Comparative studies between cidaroid and euechinoid sea urchins also indicate that mesodermal GRNs have diverged more significantly than ectodermal GRNs since their last common ancestor.^[7]

Quantitative Data Summary

The following tables summarize quantitative data from comparative transcriptomic and gene expression studies.

Table 1: Comparison of Gene Initiation Times in *P. lividus* and *S. purpuratus*

Gene	<i>P. lividus</i> Initiation Time (hpf at 18°C)	<i>S. purpuratus</i> Initiation Time (hpf at 15°C)	Developmental Rate Ratio (Sp/Pl)
alx1	9	12	1.33
delta	10	14	1.40
tbr	9	12	1.33
gatae	12	16	1.33
foxa	15	20	1.33
hox11/13b	15	20	1.33

Data adapted from a comparative study on regulatory circuits, which found a highly conserved temporal order of gene activation, with a linear scaling factor of approximately 1.3 related to developmental rate differences.[\[2\]](#)

Table 2: Differentially Expressed Genes in *Heliocidaris* Species

Comparison	Number of Differentially Expressed Genes	Percentage of Transcriptome
<i>H. erythrogramma</i> (lecithotroph) vs. <i>H. tuberculata</i> (planktotroph)	~4,000	~20%
<i>H. tuberculata</i> (planktotroph) vs. <i>L. variegatus</i> (planktotroph)	~3,500	~17.5%

This table illustrates the substantial changes in gene expression accompanying a major life history transition from feeding (planktotrophic) to non-feeding (lecithotrophic) larvae. The comparison between the two planktotrophic species shows a baseline level of divergence.[8]

Experimental Protocols

The construction and validation of GRNs rely on a suite of molecular techniques. Below are detailed methodologies for key experiments.

Whole-Mount In Situ Hybridization (WMISH)

This protocol is for localizing specific mRNA transcripts in whole sea urchin embryos.

a. Embryo Fixation and Storage:

- Collect embryos at the desired developmental stage and wash them three times in filtered seawater.
- Fix the embryos in 4% paraformaldehyde (PFA) in MOPS buffer overnight at 4°C.[9]
- Wash the embryos three times with MOPS buffer to remove the fixative.[9]
- Dehydrate the embryos through a graded series of ethanol (30%, 50%, 70%) and store them in 70% ethanol at -20°C.[6][9]

b. Hybridization:

- Rehydrate the embryos through a descending series of ethanol and wash with PBST (PBS with 0.1% Tween-20).
- Pre-hybridize the embryos in hybridization buffer (50% formamide, 5x SSC, 50 µg/mL heparin, 0.1% Tween-20, 5 mg/mL torula RNA) for at least 1 hour at 63°C.[10]
- Add the DIG-labeled RNA probe to the hybridization buffer at a concentration of 0.2-2 µg/mL and incubate overnight at 63°C.[10]

c. Washing and Detection:

- Perform a series of washes at 63°C with decreasing concentrations of SSC in wash buffer to remove the unbound probe.
- Block the embryos in a blocking solution (e.g., 3% BSA in PBST) for 30-60 minutes at room temperature.[\[11\]](#)
- Incubate the embryos with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.[\[9\]](#)
- Wash the embryos extensively with PBST to remove the excess antibody.
- Develop the color reaction using NBT/BCIP in an alkaline phosphatase buffer.[\[10\]](#) The resulting purple precipitate indicates the location of the target mRNA.

Morpholino-based Gene Perturbation

Morpholino antisense oligonucleotides (MOs) are used to knock down gene function by blocking translation or splicing.[\[12\]](#)

a. Morpholino Preparation and Injection:

- Resuspend the lyophilized morpholino in sterile water to a stock concentration of 1-2 mM.
- Prepare the injection solution by diluting the morpholino stock to the desired working concentration (typically 0.5-1 mM) in a solution containing a tracer dye (e.g., rhodamine dextran) to monitor injection success.
- Microinject the morpholino solution into fertilized sea urchin eggs.[\[13\]](#)

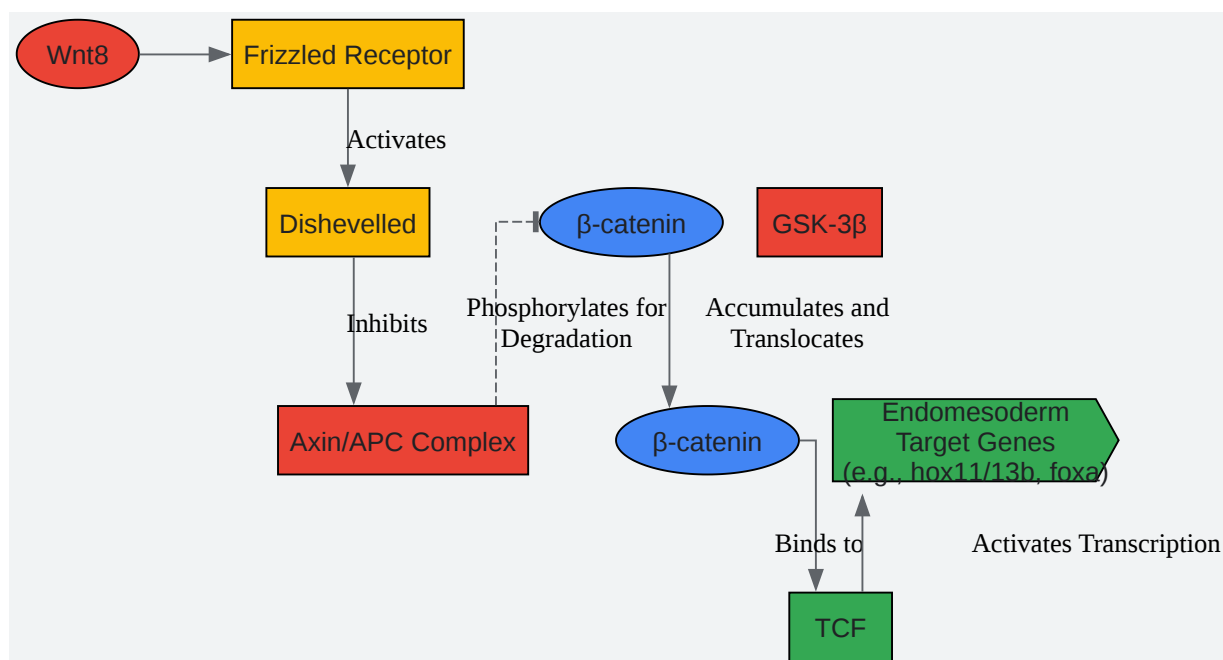
b. Analysis of Perturbation Effects:

- Culture the injected embryos alongside control embryos (uninjected or injected with a control morpholino).
- Assess the phenotype at various developmental stages, looking for morphological abnormalities.

- Analyze changes in the expression of downstream genes using WMISH or quantitative PCR to confirm the specificity of the knockdown and to place the perturbed gene within the GRN. [\[12\]](#)

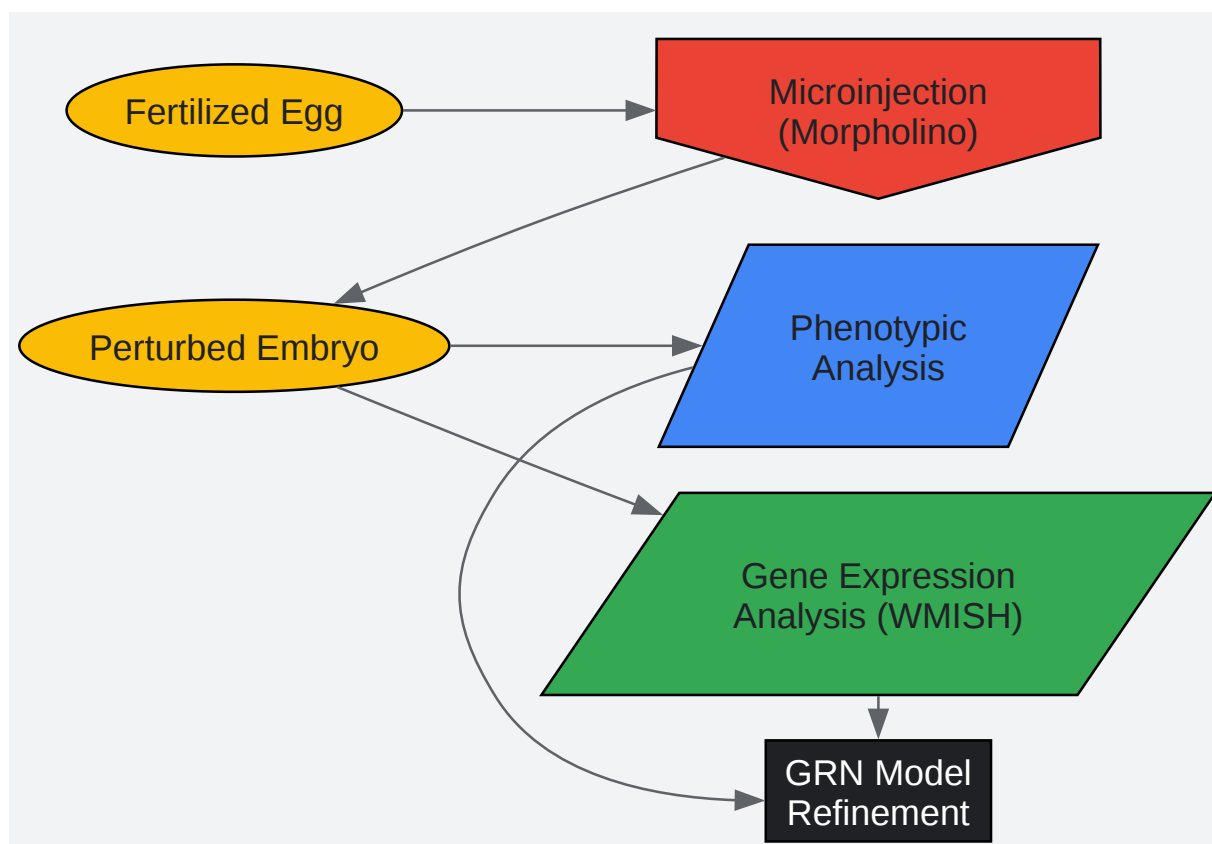
Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of sea urchin GRNs and the workflows used to study them.



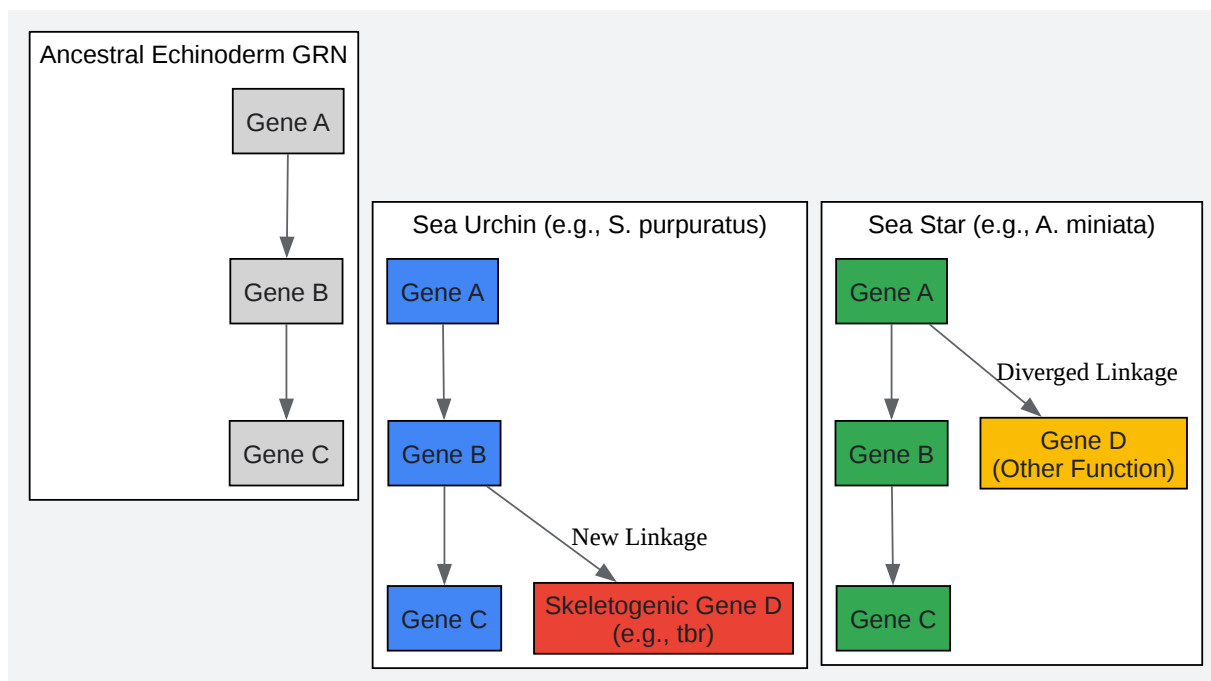
[Click to download full resolution via product page](#)

Caption: Wnt signaling pathway in sea urchin endomesoderm specification.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for GRN analysis using perturbation.



[Click to download full resolution via product page](#)

Caption: Divergence of a regulatory linkage in sea urchin vs. sea star.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frontiers | Sea Urchin as a Universal Model for Studies of Gene Networks [frontiersin.org]
- 2. Comparative Study of Regulatory Circuits in Two Sea Urchin Species Reveals Tight Control of Timing and High Conservation of Expression Dynamics - PMC

[pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]
- 4. Conserved regulatory state expression controlled by divergent developmental gene regulatory networks in echinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developmental gene regulatory network architecture across 500 million years of echinoderm evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. moleculartechnologies.org [moleculartechnologies.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Comparative Developmental Transcriptomics Reveals Rewiring of a Highly Conserved Gene Regulatory Network during a Major Life History Switch in the Sea Urchin Genus *Helicodaris* - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methodology for Whole Mount and Fluorescent RNA in situ Hybridization in Echinoderms: Single, Double, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rubensteinlab.ucsf.edu [rubensteinlab.ucsf.edu]
- 11. Sea urchin whole mount immunostaining — English [quality4lab.igb.cnr.it]
- 12. Using Morpholinos to Probe Gene Networks in Sea Urchin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Perturbations to the Hedgehog Pathway in Sea Urchin Embryos | Springer Nature Experiments [experiments.springernature.com]
- To cite this document: BenchChem. [comparing the gene regulatory networks of different sea urchin species]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1205628#comparing-the-gene-regulatory-networks-of-different-sea-urchin-species]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com